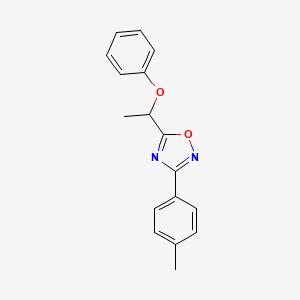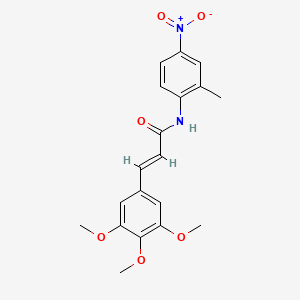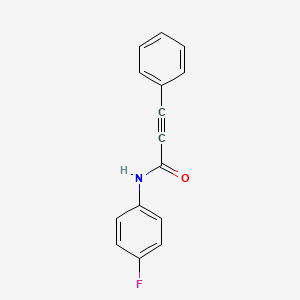![molecular formula C18H26FN3O B5356383 N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and cognition.
Mécanisme D'action
The mechanism of action of CPP-115 is based on its ability to inhibit N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide transaminase, which is responsible for breaking down this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound, which can have a range of effects on behavior and cognition. This compound is known to inhibit neuronal activity in the brain, which can reduce anxiety and improve cognitive function.
Biochemical and Physiological Effects
CPP-115 has been shown to have a range of biochemical and physiological effects. In addition to increasing this compound levels in the brain, CPP-115 has been found to increase the levels of other neurotransmitters such as dopamine and serotonin. It has also been shown to increase the expression of genes involved in synaptic plasticity, which is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-115 in lab experiments is its selectivity for N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide transaminase. This allows researchers to specifically target the this compound system without affecting other neurotransmitter systems. However, one limitation of using CPP-115 is its relatively short half-life, which requires frequent dosing in order to maintain therapeutic levels in the brain.
Orientations Futures
There are several future directions for research on CPP-115. One area of interest is its potential as a treatment for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as an anxiolytic agent. Further research is also needed to explore the long-term effects of CPP-115 on behavior and cognition, as well as its potential for abuse and dependence. Finally, the development of more potent and selective N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide transaminase inhibitors may lead to the discovery of new treatments for neurological disorders.
Méthodes De Synthèse
CPP-115 is synthesized by reacting cyclopentylamine with 4-fluorobenzylpiperazine, followed by acetylation with acetic anhydride. The resulting compound is then purified by column chromatography. The synthesis of CPP-115 has been optimized to produce high yields of pure compound suitable for use in research studies.
Applications De Recherche Scientifique
CPP-115 has been used in a variety of research studies to investigate its effects on behavior and cognition. One study found that CPP-115 improved working memory in rats, suggesting that it may have potential as a treatment for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. Another study found that CPP-115 reduced anxiety-like behavior in mice, indicating that it may have anxiolytic properties.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-16-7-5-15(6-8-16)13-21-9-11-22(12-10-21)14-18(23)20-17-3-1-2-4-17/h5-8,17H,1-4,9-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWUTCDZPOBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5356307.png)
![7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5356313.png)

![1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5356323.png)
![4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzamide](/img/structure/B5356326.png)
![N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5356334.png)
![3-(3,4-difluorophenyl)-5-(5-ethyl-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5356345.png)

![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)

![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
![4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
